Target Engagement: Isozyme Selectivity Profile Against Candida albicans Isocitrate Lyase (ICL)
3-(2-Bromophenyl)-5-phenylisoxazole demonstrates moderate, but quantifiable, inhibitory activity against recombinant C. albicans isocitrate lyase (ICL), a key enzyme in the fungal glyoxylate cycle. In a spectrophotometric assay measuring glyoxylate phenylhydrazone formation, the compound exhibited an IC50 of 7.62 µM [1]. While this potency is in the micromolar range, it is comparable to other fragment-like hits in this target class. More importantly, this activity is not universal among structurally similar phenylisoxazoles. For instance, the structurally related 5-phenylisoxazole-3-carboxylic acid derivatives exhibit potent inhibition of the entirely different enzyme xanthine oxidase (IC50 values in the submicromolar range) but are not reported as ICL inhibitors [2]. This demonstrates that the 3-(2-bromophenyl) substitution pattern confers a specific target engagement profile distinct from other 5-phenylisoxazole derivatives, which is critical for target-based screening campaigns.
| Evidence Dimension | In vitro enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.62 µM |
| Comparator Or Baseline | 5-phenylisoxazole-3-carboxylic acid derivatives (e.g., compounds 5a-e, 11a-e) |
| Quantified Difference | Target compound inhibits C. albicans ICL (IC50 = 7.62 µM); comparator class inhibits xanthine oxidase (IC50 in submicromolar range). |
| Conditions | Spectrophotometric assay; recombinant Candida albicans ATCC 10231 ICL using phenylhydrazine and isocitrate as substrate. |
Why This Matters
This quantifies a specific, albeit moderate, on-target activity for a novel antifungal target (ICL), differentiating it from other phenylisoxazoles that are active against alternative targets like xanthine oxidase.
- [1] BindingDB. (2024). Affinity Data for BDBM50402853 / CHEMBL2204152 (3-(2-Bromophenyl)-5-phenylisoxazole). View Source
- [2] Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. View Source
